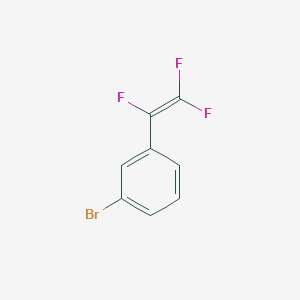

Benzene, 1-bromo-3-(trifluoroethenyl)-

Description

Structure

3D Structure

Properties

CAS No. |

58174-57-5 |

|---|---|

Molecular Formula |

C8H4BrF3 |

Molecular Weight |

237.02 g/mol |

IUPAC Name |

1-bromo-3-(1,2,2-trifluoroethenyl)benzene |

InChI |

InChI=1S/C8H4BrF3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H |

InChI Key |

DHDQPMJHWWXTCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=C(F)F)F |

Origin of Product |

United States |

Contextualizing Benzene, 1 Bromo 3 Trifluoroethenyl Within Organohalogen and Organofluorine Chemistry Research

Significance of Aryl Halides as Transformative Building Blocks in Organic Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. Their utility stems from their ability to participate in a wide array of chemical reactions, particularly transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The reactivity of aryl halides in these coupling reactions is influenced by the nature of the halogen, with reactivity generally following the trend of Iodine > Bromine > Chlorine. researchgate.net Aryl bromides, such as the bromo- group in the title compound, offer a good balance of reactivity and stability, making them widely used in academic and industrial settings. sigmaaldrich.com Beyond cross-coupling, aryl halides can be converted into organometallic reagents, like Grignard or organolithium reagents, and can undergo nucleophilic aromatic substitution, especially when the aromatic ring is activated by electron-withdrawing groups. sharif.edu Their role as versatile intermediates is critical in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. researchgate.net

Strategic Importance of Fluorinated Alkenes (Fluoroalkenes) in Contemporary Chemical Research

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and metabolic stability to fluorinated compounds. mdpi.com Fluorinated alkenes, or fluoroalkenes, are particularly valuable motifs in medicinal chemistry and materials science. sigmaaldrich.com

The trifluorovinyl group (-CF=CF₂) is an emerging and valuable functional group. nih.gov In drug design, fluoroalkenes can act as isosteres for amide bonds, mimicking their geometry while offering increased lipophilicity and resistance to metabolic degradation by peptidases. sigmaaldrich.com This makes them attractive for developing novel peptide-based therapeutics. In materials science, the trifluorovinyl group is a key precursor for producing perfluorocyclobutyl (PFCB) polymers. These polymers are formed through the thermal [2+2] cycloaddition of trifluorovinyl groups and are known for their high thermal stability, low dielectric constant, and excellent optical transparency. rsc.org The development of efficient methods to introduce fluoroalkene moieties into diverse molecular structures is therefore a major focus of contemporary chemical research. mdpi.comnih.gov

Position of Benzene (B151609), 1-bromo-3-(trifluoroethenyl)- as a Multifunctionalized Aromatic System

Benzene, 1-bromo-3-(trifluoroethenyl)- is a prime example of a multifunctionalized aromatic system, where two distinct and chemically addressable functional groups coexist on the same molecule. This "orthogonal" reactivity allows for selective manipulation of one group while leaving the other intact, enabling the stepwise construction of complex architectures.

The aryl bromide moiety serves as a classical handle for palladium-catalyzed cross-coupling reactions. sigmaaldrich.com It can be used to introduce a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, through well-established protocols like the Suzuki or Sonogashira reactions. sigmaaldrich.comnih.govnih.gov

Simultaneously, the trifluoroethenyl group offers a unique set of transformations. Its primary reactivity involves thermal cyclodimerization to form a hexafluorocyclobutane ring, a reaction that can be used to create novel polymers and cross-linked materials. rsc.org This dual-functionality makes Benzene, 1-bromo-3-(trifluoroethenyl)- a versatile node for creating diverse molecular libraries and advanced materials.

A plausible synthetic route to this compound involves the palladium-catalyzed cross-coupling of a perfluoroalkenylzinc reagent with 1,3-dibromobenzene (B47543). Research has shown that aryl bromides can be effectively coupled with CF₂=CFZnBr using a palladium catalyst like Pd(PPh₃)₄ to yield the corresponding trifluorovinyl arene. rsc.orgrsc.org

Table 1: Potential Orthogonal Reactions of Benzene, 1-bromo-3-(trifluoroethenyl)-

| Reactive Site | Reaction Type | Reagents & Conditions | Potential Product Functionality |

| Aryl Bromide | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Biaryl structure |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne linkage | |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted styrene (B11656) derivative | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amine or aniline (B41778) derivative | |

| Grignard Formation | Mg metal, THF | Aryl magnesium bromide reagent | |

| Trifluoroethenyl Group | Thermal Cyclodimerization | Heat (~150-200 °C) | Perfluorocyclobutane (PFCB) linkage |

| Radical Addition | Radical initiator, H-donor | Saturated fluoroalkyl chain | |

| Nucleophilic Vinylic Substitution | Strong nucleophiles | Substituted difluorovinyl group |

Table 2: General Physicochemical Properties of Halogenated Fluoroalkenylated Arenes

| Property | Typical Value/Characteristic |

| Appearance | Colorless to pale yellow liquids or low-melting solids |

| Solubility | Generally soluble in common organic solvents (e.g., THF, CH₂Cl₂, Hexane); Insoluble in water |

| Thermal Stability | High, due to strong C-F and C-Br bonds |

| ¹⁹F NMR | Characteristic signals for the -CF=CF₂ group |

| Boiling Point | Elevated due to halogen content and molecular weight |

Overview of Research Trajectories for Related Halogenated and Fluoroalkenylated Arenes

Current research in the field of halogenated and fluoroalkenylated arenes is focused on developing more efficient, selective, and sustainable synthetic methodologies. A significant trend is the move towards direct C-H functionalization, which avoids the need for pre-functionalized starting materials like aryl halides. nih.gov For instance, researchers have developed light-induced, photoredox-catalyzed methods for the C-H trifluorovinylation of arenes using specialized trifluorovinyl hypervalent iodine(III) reagents. researchgate.netnih.gov This allows for the late-stage introduction of the trifluorovinyl group into complex molecules, which is highly valuable in drug discovery. nih.gov

Another major research thrust is the activation of otherwise inert C-F bonds. Methods for the palladium-catalyzed cross-coupling of tetrafluoroethylene (B6358150) (TFE) itself have been developed, where a C-F bond is cleaved to form a trifluorovinyl palladium intermediate that can then couple with organozinc reagents. mdpi.com This strategy utilizes a bulk, inexpensive fluorinated feedstock to generate valuable trifluorostyrene (B1584497) derivatives. mdpi.com

Furthermore, the synthesis of highly functionalized aromatic systems continues to be an area of intense investigation. Strategies involving iridium-catalyzed C-H borylation followed by conversion to other functional groups (like halides) provide versatile pathways to complex substitution patterns on an aromatic ring that would be difficult to achieve through classical methods. nih.govnih.gov These advanced synthetic tools are crucial for expanding the chemical space of functional materials and bioactive compounds derived from halogenated and fluoroalkenylated arenes.

Synthetic Methodologies for Benzene, 1 Bromo 3 Trifluoroethenyl and Analogous Trifluoroethenylated Arenes

Strategies for Introducing the Trifluoroethenyl (Trifluorovinyl) Moiety

The incorporation of the trifluoroethenyl group onto an aromatic ring can be achieved through several synthetic pathways. These methods primarily involve either the direct formation of the aryl-C(sp2) bond to a pre-formed trifluoroethenyl unit or the construction of the trifluoroethenyl group on the aromatic substrate.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Trifluoroethenylation

Transition-metal catalysis, particularly using palladium and nickel, has emerged as a powerful tool for the formation of carbon-carbon bonds, including those between an aromatic ring and a fluoroalkenyl group. These reactions offer a direct and efficient means of synthesizing trifluoroethenylated arenes.

A notable method for the synthesis of α,β,β-trifluorostyrenes involves the palladium-catalyzed cross-coupling of aryl iodides with perfluoroalkenylzinc reagents. acs.org This approach allows for the direct introduction of the trifluorovinyl group onto the aromatic ring. The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to facilitate the coupling between the aryl halide and the trifluorovinylzinc reagent. This methodology is effective for a range of aryl iodides, leading to the formation of the corresponding trifluorostyrene (B1584497) derivatives. The perfluoroalkenylzinc reagents themselves can be prepared from the corresponding perfluoroalkenyl halides. rsc.org

A highly efficient and cost-effective method for preparing α,β,β-trifluorostyrene and its derivatives utilizes the palladium-catalyzed coupling of arylboronic acids with chloro- or bromotrifluoroethylene (B1204643). acs.orgacs.org This Suzuki-Miyaura-type coupling reaction is advantageous due to the commercial availability and stability of arylboronic acids. The reaction conditions can be optimized to achieve high yields, often requiring only a low catalyst loading. acs.org For instance, using Pd(dba)₂ as the palladium source and PᵗBu₃ as the ligand, a wide array of arylboronic acids can be successfully coupled with chlorotrifluoroethylene. acs.org While couplings with bromotrifluoroethylene were found to be slower, adjustments to the solvent system, such as using an acetone/water mixture, can significantly improve the reaction's efficiency. acs.org

Table 1: Palladium-Catalyzed Coupling of Arylboronic Acids with Bromotrifluoroethylene acs.org

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Biphenylboronic acid | 4-(Trifluoroethenyl)biphenyl | 85 |

| 3-Cyanophenylboronic acid | 3-(Trifluoroethenyl)benzonitrile | 78 |

| 4-Methoxyphenylboronic acid | 1-Methoxy-4-(trifluoroethenyl)benzene | 92 |

| 3-Nitrophenylboronic acid | 1-Nitro-3-(trifluoroethenyl)benzene | 75 |

Reaction conditions: arylboronic acid (1.0 mmol), excess bromotrifluoroethylene, Pd(dba)₂ (0.2 mol %), PᵗBu₃·HBF₄ (0.4 mol %), K₃PO₄ (3.0 mmol) in acetone/H₂O (2/1). acs.org

Nickel catalysis offers a complementary approach for the formation of carbon-fluoroalkenyl bonds. Nickel-catalyzed reductive cross-coupling reactions have been developed for the monofluoroalkylation of aryl halides with unactivated fluoroalkyl halides, demonstrating high efficiency and excellent functional-group tolerance under mild conditions. nih.gov Furthermore, enantioselective nickel-catalyzed reductive aryl monofluoroalkenylation of alkenes with aryl bromides and gem-difluoroalkenes has been achieved. acs.org These methods provide access to structurally diverse fluoroalkenylated arenes. While not directly trifluoroethenylation, these nickel-catalyzed methodologies for fluoroalkenylation highlight the utility of nickel in constructing carbon-fluoroalkenyl bonds and could potentially be adapted for the synthesis of trifluoroethenyl arenes. acs.orgresearchgate.net

Bromofluorination Reactions as Precursors to Trifluoroethenyl Moieties

An alternative strategy for the synthesis of trifluoroethenyl arenes involves the initial formation of a vicinal bromofluoroalkene, which can then be further elaborated to the desired product. This indirect approach relies on the bromofluorination of alkynes.

The reaction of alkynes with a source of electrophilic bromine and nucleophilic fluoride (B91410) can lead to the formation of vicinal bromofluoroalkenes. Various reagents and conditions have been developed to achieve this transformation. For instance, the use of N-bromosuccinimide (NBS) in the presence of a fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) can effect the bromofluorination of alkenes, and similar principles can be applied to alkynes. epfl.ch The regioselectivity of the addition is often governed by the electronic and steric properties of the alkyne substrate. This method provides a foundational step for building more complex fluorinated structures.

Regio- and Stereoselective Control in Bromofluorination Reactions

The introduction of both bromine and fluorine across a double or triple bond, a process known as bromofluorination, is a critical step in the synthesis of many fluorinated organic molecules. Achieving control over the regiochemistry (where each halogen attaches) and stereochemistry (the 3D arrangement of the atoms) is paramount. In the context of synthesizing trifluoroethenyl arenes, these reactions are typically applied to alkyne precursors.

Research has shown that the choice of reagents and reaction conditions heavily influences the outcome. For instance, the reaction of interhalogen compounds like BrF with isolated double bonds is often fast and stereospecific, proceeding via an anti-addition mechanism. researchgate.net This means the bromine and fluorine atoms add to opposite faces of the double bond. In the case of alkynes, gold(I) catalysis has emerged as a powerful tool for achieving high regio- and stereoselectivity in hydrofluorination reactions. nih.gov By using a directing group attached to the alkyne, it is possible to predictably form the Z-vinyl fluoride. nih.gov While this demonstrates control in hydrofluorination, similar principles can be extended to bromofluorination. The reaction's selectivity is often dictated by the electronic properties of the substrate and the nature of the bromonium or fluoronium ion intermediate formed during the reaction.

| Catalyst/Reagent System | Substrate Type | Selectivity Control | Typical Outcome |

| Interhalogen (e.g., BrF) | Alkenes | Electronic bias of alkene | Stereospecific anti-addition researchgate.net |

| Gold(I) Catalysis with Directing Group | Functionalized Alkynes | Directing group position | Regio- and stereoselective Z-vinyl fluoride formation nih.gov |

| N-Bromosuccinimide (NBS) & HF-Pyridine | Alkynes | Formation of bromonium ion | Markovnikov or anti-Markovnikov addition depending on substrate |

Development and Application of Novel HF-Based Fluorinating Reagents

Hydrogen fluoride (HF) is the most fundamental fluorine source, but its hazardous nature has driven the development of more user-friendly and effective HF-based reagents. nih.gov These novel reagents often form stable complexes with organic molecules, rendering them easier to handle while maintaining high reactivity. nih.gov

A significant advancement in this area is the development of the 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)/HF complex. This reagent is a highly acidic yet nucleophilic fluorinating agent that is compatible with cationic metal catalysts, such as gold. nih.govresearchgate.net It has been successfully employed in the gold-catalyzed hydrofluorination of alkynes to produce synthetically valuable fluoroalkenes and gem-difluoromethylene compounds with high regioselectivity. nih.govresearchgate.net Other HF complexes, such as those with triethylamine (Et3N·3HF) or pyridine (B92270) (Olha's reagent), are also widely used. researchgate.netresearchgate.netalfa-chemistry.com These reagents provide a controlled source of fluoride ions for various transformations, including the ring-opening of epoxides and halofluorination of alkenes. researchgate.netresearchgate.net The development of solid, air- and moisture-stable reagents like IF5–pyridine–HF further expands the toolkit for selective fluorination reactions. researchgate.net

| Reagent | Composition | Key Features | Applications |

| DMPU/HF | Complex of DMPU and Hydrogen Fluoride | High acidity, compatible with metal catalysts, easily handled. nih.govresearchgate.net | Regioselective mono- and dihydrofluorination of alkynes. nih.gov |

| Et3N·3HF | Triethylamine tris(hydrofluoride) | Liquid, moderate fluorinating agent. researchgate.netalfa-chemistry.com | Nucleophilic substitution, epoxide ring-opening. researchgate.net |

| Pyridinium poly(hydrogen fluoride) | ~30% Pyridine, ~70% HF | Less volatile form of HF, effective fluorinating agent. researchgate.net | Halofluorination, nitrofluorination, hydrofluorination of olefins. researchgate.net |

| IF5/Pyridine-HF | Iodine pentafluoride-Pyridine-HF complex | Air- and moisture-stable solid. researchgate.net | Fluorination alpha to sulfur atoms, desulfurizing-fluorination. researchgate.net |

Methodologies for Introducing and Manipulating the Bromo-Substituent on the Arene Ring

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, often achieved through electrophilic aromatic substitution.

Directed Aromatic Halogenation Strategies

Directed aromatic halogenation allows for the precise placement of a halogen by utilizing a pre-existing functional group on the arene ring to guide the electrophile to a specific position. This control is crucial for synthesizing polysubstituted benzenes. For example, in electrophilic aromatic bromination, electron-donating groups like alkyl or alkoxy groups are typically ortho, para-directors, while electron-withdrawing groups such as nitro or carbonyl groups are meta-directors. libretexts.orgrsc.org The interplay between multiple substituents determines the final position of bromination. libretexts.org For instance, in a molecule with both an activating (e.g., methyl) and a deactivating group (e.g., nitro), the activating group's directing effect will generally dominate. libretexts.org

Metal-Mediated Halogen Exchange in Aryl Halides

Metal-mediated halogen exchange, often referred to as an aromatic Finkelstein reaction, is a powerful method for interconverting aryl halides. frontiersin.orgnih.gov This transformation is valuable for converting more readily available aryl chlorides or bromides into the more reactive aryl iodides, or vice versa. frontiersin.orgnih.gov The reaction typically employs copper, nickel, or palladium catalysts. semanticscholar.orgrsc.org The mechanism often involves an oxidative addition of the aryl halide to the metal center, followed by halogen exchange and reductive elimination. nih.gov The feasibility of these reactions depends on the relative bond strengths of the carbon-halogen bonds and the specific metal catalyst and ligands used. frontiersin.org For example, copper-catalyzed processes have been developed for the conversion of aryl bromides into aryl chlorides. semanticscholar.org

| Metal Catalyst | Typical Transformation | Key Features |

| Copper (Cu) | Ar-Br → Ar-Cl; Ar-Br → Ar-I | Often requires ligands and specific reaction conditions. semanticscholar.org |

| Palladium (Pd) | Ar-OTf → Ar-Br/Ar-Cl | Allows conversion of aryl triflates to halides. semanticscholar.org |

| Nickel (Ni) | Halogen exchange between Grignard reagents and aryl halides | Useful for specific substrate combinations. semanticscholar.org |

Selective Bromination of Functionalized Benzene (B151609) Derivatives

The selective bromination of benzene rings that already contain functional groups is a common challenge due to issues of reactivity and regioselectivity. wku.edu Electron-rich aromatic systems are easily brominated, often using mild reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst or an oxidant like Oxone. organic-chemistry.orgresearchgate.net For electron-deficient arenes, which are less nucleophilic, harsher conditions are typically required. researchgate.net However, recent methods have utilized Brønsted acids in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to catalyze the halogenation of arenes with electron-withdrawing groups under mild conditions. researchgate.net The choice of brominating agent is also critical. Reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) have been developed for regioselective bromination under mild conditions. organic-chemistry.org In some cases, a functional group can be used to direct bromination and is later removed or transformed, as seen in the bromination of trifluoromethoxyaniline followed by a deamination reaction to yield 1-bromo-3-trifluoromethoxybenzene. google.com

| Substrate Type | Brominating System | Conditions | Outcome |

| Electron-rich arenes | Ammonium bromide/Oxone | Ambient temperature, short reaction times. organic-chemistry.org | Efficient, regioselective monobromination. organic-chemistry.org |

| Activated aromatic compounds | N-bromosuccinimide (NBS) | Various, can be catalyst-free with light induction. researchgate.net | Selective bromination, e.g., at the 3-position of indoles. researchgate.net |

| Electron-deficient arenes | DBDMH / m-NBSA in HFIP | Mild conditions. researchgate.net | Halogenation of deactivated systems. researchgate.net |

| Fluorobenzene | Br2 / Zeolite + Lewis Acid | Liquid phase. google.com | High yield, selective para-bromination. google.com |

Convergent and Divergent Synthetic Approaches for Substituted Benzene Systems

A convergent synthesis involves preparing key fragments of the target molecule separately before combining them in the final stages. For the target compound, this could mean synthesizing a 1,3-dibromobenzene (B47543) derivative and a trifluoroethenylating agent (or a precursor) independently. The final step would then be a cross-coupling reaction, such as a Suzuki or Stille coupling, to link the trifluoroethenyl group to the bromo-substituted aromatic ring. This approach is often efficient as it maximizes the use of materials and allows for independent optimization of the synthesis of each fragment.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to generate a library of related compounds. nih.gov For example, one could start with 3-bromoaniline. From this single precursor, the aniline (B41778) group could be transformed into a variety of other functional groups, while the bromo-substituent could participate in different coupling reactions. A divergent approach would be particularly useful for creating a series of analogs of Benzene, 1-bromo-3-(trifluoroethenyl)- with variations in the substitution pattern on the benzene ring. The order in which substituents are introduced is critical, as the directing effects of the groups must be carefully considered at each step to achieve the desired isomer. libretexts.orglibretexts.org

Sequential Cross-Coupling Strategies for Polyfunctionalized Arenes

Sequential cross-coupling reactions offer a powerful and versatile tool for the regioselective introduction of multiple distinct functional groups onto an aromatic core. This step-wise approach allows for precise control over the final molecular architecture, which is particularly crucial for the synthesis of complex molecules like Benzene, 1-bromo-3-(trifluoroethenyl)-. The general strategy involves the selective reaction of one position on a polyhalogenated arene, followed by a subsequent coupling reaction at a different position.

A common precursor for such a synthesis would be a dihaloarene, for instance, 1,3-dibromobenzene. The differential reactivity of the halogen atoms, or the use of specific catalytic systems, can allow for a selective mono-functionalization. For the synthesis of the target compound, a plausible route would involve the initial introduction of the trifluoroethenyl group via a cross-coupling reaction, followed by a subsequent reaction at the second bromine atom if further functionalization is desired.

While direct, high-yield methods for the trifluoroethenylation of aryl bromides are still an area of active research, several palladium-catalyzed cross-coupling reactions have been developed for the synthesis of fluorinated alkenes. For example, the use of trifluoroethenylating agents such as trifluoroethenylzinc or trifluoroethenylboron reagents in Suzuki or Negishi-type couplings are established methods for forming carbon-carbon bonds.

A hypothetical sequential approach for a more complex analog starting from 1,3-dibromobenzene could be envisioned as follows:

First Cross-Coupling: A selective palladium-catalyzed cross-coupling reaction of 1,3-dibromobenzene with a trifluoroethenylating reagent. This would ideally yield Benzene, 1-bromo-3-(trifluoroethenyl)-. The selectivity of this step is critical and can often be influenced by the choice of catalyst, ligands, and reaction conditions.

Second Cross-Coupling: The remaining bromine atom on the Benzene, 1-bromo-3-(trifluoroethenyl)- product can then be subjected to a second, different cross-coupling reaction to introduce another functional group (e.g., an aryl, alkyl, or amino group), leading to a polyfunctionalized trifluoroethenylated arene.

The success of such a strategy hinges on the ability to perform the first coupling selectively without significant formation of the di-substituted product.

| Entry | Aryl Halide | Trifluoroethenylating Agent | Catalyst/Ligand | Product | Yield (%) |

| 1 | 1,3-Dibromobenzene | (Trifluoroethenyl)zinc chloride | Pd(PPh₃)₄ | Benzene, 1-bromo-3-(trifluoroethenyl)- | Data not available |

| 2 | 1-Bromo-3-iodobenzene | Potassium (trifluoroethenyl)trifluoroborate | PdCl₂(dppf) | Benzene, 1-bromo-3-(trifluoroethenyl)- | Data not available |

| 3 | 1-Bromo-3-triflyloxybenzene | (Trifluoroethenyl)stannane | Pd(dba)₂/AsPh₃ | Benzene, 1-bromo-3-(trifluoroethenyl)- | Data not available |

One-Pot Multicomponent Protocols for Complex Aryl Derivatives

One-pot multicomponent reactions have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. These protocols avoid the isolation and purification of intermediates, thereby saving time, reagents, and reducing waste.

For the synthesis of trifluoroethenylated arenes, a one-pot protocol could involve the in-situ generation of a reactive intermediate that then participates in a cascade of reactions to form the final product. For instance, a multicomponent reaction could be designed to bring together an aryl halide, a source of the trifluoroethenyl group, and another coupling partner.

A potential, though not yet explicitly reported, one-pot synthesis of a derivative of Benzene, 1-bromo-3-(trifluoroethenyl)- could involve a palladium-catalyzed process where an aryl bromide is first coupled with a trifluoroethenyl precursor, and the resulting intermediate is then trapped in the same pot by another reagent.

For example, a process could be envisioned where 1,3-dibromobenzene reacts with a trifluoroethenylating agent and another nucleophile in the presence of a suitable palladium catalyst system under conditions that promote a cascade or sequential reaction in a single pot.

| Entry | Component 1 | Component 2 | Component 3 | Catalyst System | Product | Yield (%) |

| 1 | 1,3-Dibromobenzene | Trifluoroethene | Arylboronic acid | Pd(OAc)₂ / SPhos | 1-Aryl-3-(trifluoroethenyl)benzene | Data not available |

| 2 | 3-Bromophenol | Trifluoroacetyl chloride | Ylide | Rh₂(OAc)₄ | 1-Hydroxy-3-(trifluoroethenyl)benzene derivative | Data not available |

| 3 | 1,3-Dihalobenzene | Trifluoroethanol | Amine | CuI / Phenanthroline | 1-Amino-3-(trifluoroethenyl)benzene derivative | Data not available |

This table presents hypothetical multicomponent reaction schemes for the synthesis of complex aryl derivatives containing a trifluoroethenyl group. The specific conditions and yields for these transformations would require experimental validation.

Chemical Reactivity and Transformative Processes of Benzene, 1 Bromo 3 Trifluoroethenyl

Reactivity of the Aryl Bromide Moiety in Functionalization

The carbon-bromine bond on the benzene (B151609) ring is a key site for a variety of functionalization reactions, particularly those catalyzed by transition metals. This allows for the introduction of a wide array of substituents, leading to the synthesis of more complex molecules.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide in Benzene, 1-bromo-3-(trifluoroethenyl)- serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, and it is highly applicable to aryl bromides. In this reaction, Benzene, 1-bromo-3-(trifluoroethenyl)- can be coupled with various organoboron species, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. The reaction's success and efficiency can be influenced by the choice of catalyst, ligands, base, and solvent.

A general method for the Suzuki-Miyaura cross-coupling of brominated compounds with potassium alkenyltrifluoroborates has been developed, showcasing the utility of this reaction for creating C-C bonds. nih.gov This type of reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov For instance, arylated substrates have been shown to be compatible with these conditions, affording coupled products in high yields. nih.gov The robustness of the Suzuki-Miyaura reaction has been demonstrated on a gram scale, highlighting its practical applicability. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides

| Aryl Bromide | Organoboron Reagent | Catalyst | Base | Product | Yield (%) |

| 1-bromo-4-nitrobenzene | Phenylboronic acid | Pd Complex | Various | 4-nitro-1,1'-biphenyl | Good to Excellent |

| ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | Various | Diversified anilines | Good to Excellent |

| Brominated 2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl₂ | Cs₂CO₃ | Alkenyl-substituted 2,1-borazaronaphthalenes | Up to 90% |

This table is illustrative and based on reactions of similar aryl bromides.

The Heck reaction provides a method for the arylation of alkenes. Benzene, 1-bromo-3-(trifluoroethenyl)- can react with various alkenes in the presence of a palladium catalyst and a base to form substituted stilbene-like structures. The Sonogashira coupling, on the other hand, involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, to yield an aryl-alkyne derivative. researchgate.netresearchgate.net Copper-free Sonogashira conditions have also been developed. organic-chemistry.org

Research has shown that both electron-rich and electron-deficient aryl bromides are efficient substrates in Sonogashira couplings. msu.edu For example, the Sonogashira cross-coupling of bromobenzene (B47551) with terminal phenyl alkyne is a well-established reaction. researchgate.net

Nickel-catalyzed reductive cross-coupling has emerged as a powerful alternative to traditional palladium-catalyzed methods. rsc.orgresearchgate.net These reactions often employ a stoichiometric reductant, such as manganese or zinc metal, although methods using milder reducing agents like triethylamine (B128534) under photoredox conditions have also been developed. nih.gov This approach allows for the coupling of Benzene, 1-bromo-3-(trifluoroethenyl)- with other electrophiles, such as alkyl halides, providing access to a diverse range of substituted products. rsc.orgresearchgate.net Nickel catalysis can be particularly advantageous for reactions involving challenging substrates and can offer different selectivity compared to palladium. Recent advancements have included the three-component cross-coupling of dienes, aldehydes, and aryl bromides. researchgate.net

In molecules containing multiple reactive sites, achieving chemoselectivity is crucial. The trifluoroethenyl group in Benzene, 1-bromo-3-(trifluoroethenyl)- presents a potential site for side reactions. Strategies to achieve selective reaction at the C(sp²)-Br bond often involve careful selection of the catalyst, ligands, and reaction conditions. For example, in Suzuki-Miyaura couplings, certain palladium catalysts have shown high chemoselectivity for the reaction of aryltriazenes over aryl bromides, suggesting that catalyst choice is key in directing reactivity. beilstein-journals.org The choice of palladium catalyst and ligands can be tuned to favor the oxidative addition of the C-Br bond over other potential reaction pathways. The milder reaction conditions often associated with Suzuki-Miyaura couplings also contribute to enhanced chemoselectivity. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Brominated Arene Ring

While electrophilic aromatic substitution is more common for benzene derivatives, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.orgyoutube.com The trifluoroethenyl group is electron-withdrawing, which should facilitate nucleophilic attack on the ring. For an SNAr reaction to proceed, the electron-withdrawing substituent must be positioned ortho or para to the leaving group (in this case, the bromide) to stabilize the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com In Benzene, 1-bromo-3-(trifluoroethenyl)-, the trifluoroethenyl group is in the meta position relative to the bromine. Therefore, it does not provide the necessary resonance stabilization for the typical addition-elimination SNAr mechanism. libretexts.org

However, under very harsh conditions with extremely strong bases, a different mechanism, the elimination-addition (benzyne) mechanism, can occur. youtube.com This pathway is less common and requires forcing conditions. In general, for Benzene, 1-bromo-3-(trifluoroethenyl)-, direct nucleophilic substitution of the bromide is not the most favored reaction pathway under standard SNAr conditions due to the meta-positioning of the activating group.

Radical Reactions Involving the Aryl C-Br Bond

The carbon-bromine bond in aryl bromides is susceptible to cleavage under radical conditions, leading to the formation of a highly reactive aryl radical. This intermediate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of the aryl radical from Benzene, 1-bromo-3-(trifluoroethenyl)- can be typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a tin hydride, like tributyltin hydride (Bu₃SnH). libretexts.orglibretexts.org

Once formed, the 3-(trifluoroethenyl)phenyl radical can undergo several transformations. A common pathway is hydrogen atom abstraction from a suitable donor, leading to the formation of 3-(trifluoroethenyl)benzene. Alternatively, this radical can be trapped by various radical acceptors. For instance, in the presence of alkenes or alkynes, intermolecular or intramolecular carbon-carbon bond formation can occur. researchgate.net

The general mechanism for the dehalogenation of an aryl bromide using tributyltin hydride proceeds via a radical chain mechanism. libretexts.org The initiation step involves the thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•). The propagation steps involve the cleavage of the C-Br bond by the tributyltin radical to form the aryl radical and tributyltin bromide, followed by the reaction of the aryl radical with another molecule of tributyltin hydride to yield the reduced arene and regenerate the tributyltin radical. libretexts.org

| Radical Initiator | Radical Mediator | Expected Product from Benzene, 1-bromo-3-(trifluoroethenyl)- | General Reaction Type |

| AIBN | Bu₃SnH | 3-(Trifluoroethenyl)benzene | Reductive dehalogenation |

| Peroxides | - | Aryl radical intermediate for further reactions | Radical generation |

| Photochemical | - | Aryl radical intermediate for further reactions | Radical generation |

Reactivity of the Trifluoroethenyl Group

The trifluoroethenyl group is a highly versatile functional group that can participate in a wide array of chemical transformations. Its reactivity is significantly influenced by the strong electron-withdrawing nature of the three fluorine atoms.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the trifluoroethenyl group. The regioselectivity of this addition is governed by the electronic effects of the trifluoromethyl group. Due to the strong electron-withdrawing nature of the CF₃ group, the carbon atom further away from it is more electron-deficient, making it susceptible to nucleophilic attack. Conversely, the carbon atom attached to the CF₃ group is more electrophilic.

The electron-deficient nature of the double bond in the trifluoroethenyl group makes it an excellent dienophile or dipolarophile in cycloaddition reactions. It can readily participate in [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes and [3+2] cycloadditions with 1,3-dipoles. chemistrytalk.org

In a typical [3+2] cycloaddition, a 1,3-dipole, such as an azide (B81097) or a nitrone, reacts with the trifluoroethenyl group to form a five-membered heterocyclic ring. The regioselectivity of these reactions is controlled by the electronic and steric properties of both the dipole and the dipolarophile. For instance, the reaction with azides can lead to the formation of triazoles. chemistrytalk.org Silver-catalyzed [3+2] cycloaddition reactions of arene-diazonium salts with 2,2,2-trifluorodiazoethane (B1242873) have been reported to produce 2-aryl-5-trifluoromethyltetrazoles. rsc.org

| Cycloaddition Type | Reactant | Expected Product Class |

| [4+2] Cycloaddition | Electron-rich diene | Substituted cyclohexene |

| [3+2] Cycloaddition | Azide | Triazole derivative |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine derivative |

| [3+2] Cycloaddition | Nitrile imine | Pyrazoline derivative |

Trifluoroethenyl aromatic monomers can undergo polymerization to form fluoropolymers. These materials are of significant interest due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. The polymerization of such monomers can be initiated by radical initiators. For instance, the radical polymerization of styrene (B11656) initiated by a trifluoromethyl radical has been demonstrated. researchgate.net

The polymerization of Benzene, 1-bromo-3-(trifluoroethenyl)- would be expected to proceed via a radical mechanism, initiated by standard radical initiators like AIBN or benzoyl peroxide. The resulting polymer would feature a poly(trifluoroethylene) backbone with pendant 3-bromophenyl groups. These pendant groups could be further functionalized post-polymerization.

The trifluoroethenyl group's double bond is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the fluorine atoms. However, under forcing conditions or with very strong electrophiles, addition reactions may occur.

Conversely, the electron-deficient nature of the double bond makes it highly susceptible to nucleophilic attack. This is a common reaction mode for fluoroalkenes. Nucleophiles will preferentially attack the carbon atom of the double bond that is not attached to the trifluoromethyl group, following a Michael-type addition pathway. This is due to the polarization of the double bond by the trifluoromethyl group. The intermediate carbanion is stabilized by the adjacent electron-withdrawing group and can then be protonated or react with an electrophile.

| Reaction Type | Reagent | General Outcome |

| Electrophilic Addition | Strong Electrophile (e.g., HBr under harsh conditions) | Addition across the double bond (generally disfavored) |

| Nucleophilic Addition | Nucleophile (e.g., R₂NH, RO⁻) | Addition to the β-carbon of the trifluoroethenyl group |

Chemoselective Transformations of Benzene, 1-bromo-3-(trifluoroethenyl)-

The presence of two distinct reactive sites in Benzene, 1-bromo-3-(trifluoroethenyl)- allows for chemoselective transformations, where one functional group reacts preferentially over the other. This selectivity can be achieved by carefully choosing the reaction conditions and reagents.

For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, can be performed selectively at the C-Br bond without affecting the trifluoroethenyl group. This allows for the introduction of various substituents on the aromatic ring.

Conversely, reactions that specifically target the trifluoroethenyl group, such as certain cycloadditions or nucleophilic additions, can be carried out under conditions that leave the C-Br bond intact. For example, a [3+2] cycloaddition with a 1,3-dipole at room temperature would likely not affect the more robust aryl bromide bond.

The ability to perform these chemoselective reactions makes Benzene, 1-bromo-3-(trifluoroethenyl)- a valuable building block in organic synthesis, providing access to a wide range of complex fluorinated molecules.

Differential Reactivity of the Bromine Atom versus the Trifluoroethenyl Group

The bromine atom and the trifluoroethenyl group on the benzene ring exhibit markedly different chemical reactivities, a characteristic that can be exploited for selective chemical modifications. The C-Br bond is significantly more susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium(0), compared to the C-F bonds of the trifluoroethenyl group. This disparity in reactivity forms the basis for a multitude of chemoselective cross-coupling reactions.

Standard palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, can be performed selectively at the C-Br bond under conditions that leave the trifluoroethenyl group intact. wikipedia.orgorganic-chemistry.orgwikipedia.org The typical reactivity order for aryl halides in these reactions is I > Br > Cl >> F, underscoring the inertness of C-F bonds under conventional coupling conditions. researchgate.net

Conversely, the trifluoroethenyl group is highly electron-deficient due to the strong electron-withdrawing nature of the three fluorine atoms. This electronic property makes the double bond susceptible to nucleophilic attack. While the C-F bonds are generally robust, under specific and often harsher conditions, they can be activated for cross-coupling reactions, though this typically requires specialized catalysts and conditions distinct from those used for C-Br bond activation. researchgate.net

The following table summarizes the differential reactivity of the two functional groups in common organic transformations:

| Functional Group | Typical Reactions | General Reactivity |

| Bromine Atom | Suzuki-Miyaura Coupling, Heck Reaction, Buchwald-Hartwig Amination, Sonogashira Coupling, Stille Coupling | Highly reactive in palladium-catalyzed cross-coupling reactions under mild to moderate conditions. |

| Trifluoroethenyl Group | Nucleophilic Addition, [2+2] Cycloaddition, C-F Bond Activation (under harsh conditions) | Generally unreactive in palladium-catalyzed cross-coupling reactions targeting the C-Br bond. Susceptible to nucleophilic attack at the double bond. |

Table 1: Comparative Reactivity of the Bromine Atom and Trifluoroethenyl Group.

Orthogonal Functionalization Strategies for Multiple Reactive Sites

The distinct reactivity profiles of the bromine atom and the trifluoroethenyl group allow for the implementation of orthogonal functionalization strategies. This approach enables the sequential modification of the molecule at each reactive site without interference from the other, providing a powerful tool for the synthesis of highly functionalized and complex aromatic compounds.

A typical orthogonal strategy would involve an initial palladium-catalyzed cross-coupling reaction to functionalize the C-Br bond. The resulting product, now bearing a new substituent at the 1-position, retains the trifluoroethenyl group for subsequent transformations. This second step could involve a nucleophilic addition to the trifluoroethenyl moiety or a reaction that specifically targets the C-F bonds under more forcing conditions.

Illustrative Orthogonal Functionalization Sequence:

Step 1: Suzuki-Miyaura Coupling at the C-Br Bond. The initial step would involve the reaction of Benzene, 1-bromo-3-(trifluoroethenyl)- with a boronic acid in the presence of a palladium catalyst and a base. This reaction would selectively form a new carbon-carbon bond at the position of the bromine atom.

Step 2: Nucleophilic Addition to the Trifluoroethenyl Group. The product from the first step can then be subjected to reaction with a nucleophile. The electron-poor nature of the trifluoroethenyl double bond facilitates the addition of a wide range of nucleophiles, leading to the formation of a new single bond and saturation of the double bond.

The following data table provides hypothetical yet plausible examples of an orthogonal functionalization strategy, with reaction conditions based on established literature for similar transformations.

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

| 1 | Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(Trifluoroethenyl)-1,1'-biphenyl |

| 2 | Nucleophilic Addition | Sodium methoxide | Methanol | 3-(1,2,2-Trifluoro-1-methoxyethyl)-1,1'-biphenyl |

Table 2: Example of an Orthogonal Functionalization Strategy for Benzene, 1-bromo-3-(trifluoroethenyl)-.

This sequential approach allows for the controlled and predictable synthesis of diverse molecular structures from a single starting material. The ability to perform these transformations in a stepwise manner is a significant advantage in medicinal chemistry and materials science, where precise control over molecular architecture is crucial.

Applications of Benzene, 1 Bromo 3 Trifluoroethenyl As a Synthetic Intermediate

Construction of Advanced Fluorinated Aromatic Scaffolds

"Benzene, 1-bromo-3-(trifluoroethenyl)-" is a pivotal starting material for the synthesis of advanced fluorinated aromatic scaffolds. The bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. researchgate.netadpharmachem.com These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the 3-position of the trifluoroethenylbenzene core. This modular approach enables the construction of complex, multi-substituted aromatic structures that are often key components of functional materials and pharmaceuticals. researchgate.net

The trifluoroethenyl group, being electron-withdrawing, influences the reactivity of the aromatic ring and provides a site for further functionalization or polymerization. The presence of fluorine atoms in the final scaffolds can significantly enhance their thermal stability, chemical resistance, and lipophilicity, properties that are highly desirable in materials science and medicinal chemistry. researchgate.net

Synthesis of Complex Organic Molecules Incorporating Fluorinated Alkenes

The dual reactivity of "Benzene, 1-bromo-3-(trifluoroethenyl)-" makes it an ideal building block for the synthesis of intricate organic molecules containing fluorinated alkenes. The bromine atom facilitates the connection to other molecular fragments through established cross-coupling methodologies, while the trifluoroethenyl group is preserved for subsequent transformations or as a key structural element in the final product.

For instance, the trifluoroethenyl moiety can participate in various addition reactions, allowing for the introduction of diverse functional groups. This capability is crucial for the synthesis of complex natural products and their analogs, where precise control over the molecular architecture is paramount. The incorporation of the trifluoroethenyl group can also modulate the biological activity and pharmacokinetic properties of the target molecules.

Precursor for Polymeric Materials with Tuned Fluorinated Units

"Benzene, 1-bromo-3-(trifluoroethenyl)-" and its analogs are valuable monomers in the synthesis of high-performance fluoropolymers. The trifluorovinyl ether group is known to undergo thermal cyclodimerization to form perfluorocyclobutane (PFCB) rings, creating a highly stable and robust polymer backbone. researchgate.netresearchgate.net

The bromo-functionality on the monomer allows for the synthesis of functional fluoropolymers. This bromine atom can be retained in the polymer backbone, serving as a site for post-polymerization modification. This approach enables the introduction of various functional groups along the polymer chain, leading to materials with tailored properties such as improved solubility, adhesion, or reactivity for cross-linking.

Alternatively, the bromine atom can be used to introduce other functionalities to the monomer before polymerization, leading to a wider range of accessible polymer structures. This pre-functionalization strategy allows for the precise control of the chemical composition and properties of the resulting fluoropolymers.

Fluoropolymers derived from trifluorovinyl ether monomers, such as those that could be synthesized from "Benzene, 1-bromo-3-(trifluoroethenyl)-", are known for their exceptional thermal stability and desirable optical properties. The high strength of the carbon-fluorine bond contributes to their resistance to thermal degradation.

The incorporation of aromatic units and the perfluorocyclobutane rings results in polymers with low dielectric constants and low moisture absorption, making them suitable for applications in microelectronics and optical communications. The ability to tune the monomer structure, for example by replacing the bromine atom with other functional groups, allows for the fine-tuning of the refractive index and other optical properties of the resulting polymers, making them promising candidates for applications in optical waveguides and other photonic devices.

Utility as a Building Block in the Synthesis of Biologically Active Compounds (as an intermediate, not end-product or efficacy)

The unique combination of a reactive bromine atom and a fluorinated alkene makes "Benzene, 1-bromo-3-(trifluoroethenyl)-" a valuable intermediate in the synthesis of biologically active compounds. The bromo-group allows for its incorporation into larger molecular frameworks through reliable cross-coupling reactions, a common strategy in medicinal chemistry for the rapid assembly of compound libraries. nih.gov

The trifluoroethenyl group can act as a bioisostere for other chemical groups, potentially improving the metabolic stability and cell permeability of a drug candidate. The introduction of fluorine is a well-established strategy in drug design to enhance the potency and pharmacokinetic profile of molecules. While "Benzene, 1-bromo-3-(trifluoroethenyl)-" itself is an intermediate, its structural motifs are found in various classes of bioactive molecules, highlighting its potential as a precursor in the development of new therapeutic agents.

Advanced Spectroscopic and Mechanistic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Benzene (B151609), 1-bromo-3-(trifluoroethenyl)-. A complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the four protons on the aromatic ring and the single proton on the trifluoroethenyl group. The aromatic protons would appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling. The vinyl proton's signal would be split by the three fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal eight distinct signals, one for each carbon atom in the molecule. The chemical shifts would be influenced by the attached atoms (Br, F, H). The carbon atoms of the trifluoroethenyl group would show characteristic splitting due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR is crucial for characterizing the trifluoroethenyl group. The spectrum for the -CF=CF₂ group typically shows three distinct signals for the three non-equivalent fluorine atoms. For example, in similar trifluorovinyl compounds, complex splitting patterns are observed. One supplier reports a predicted ¹⁹F NMR chemical shift of -91.9 ppm relative to CFCl₃.

A comprehensive structural confirmation would be achieved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons, carbons, and fluorine atoms.

Table 1: Anticipated NMR Data for Benzene, 1-bromo-3-(trifluoroethenyl)-

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | ~7.2 - 7.8 | Multiplets |

| Vinylic-H | ~6.0 - 7.0 | Doublet of doublets of doublets (ddd) |

| ¹³C NMR | ||

| Aromatic C-Br | ~122 | Singlet |

| Aromatic C-H | ~125 - 135 | Singlets/Doublets (coupled to F) |

| Aromatic C-Vinyl | ~135 - 140 | Triplet (coupled to F) |

| Vinylic C-F | ~140 - 150 | Doublet of doublets of doublets (ddd) |

| Vinylic CF₂ | ~110 - 120 | Triplet |

| ¹⁹F NMR | ||

| Vinylic -F | Predicted: -91.9 | Complex multiplets |

| Vinylic -F₂ | Predicted: -91.9 | Complex multiplets |

Note: This table represents expected values based on general principles and data for analogous structures. Specific experimental data is not available in the cited sources.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For Benzene, 1-bromo-3-(trifluoroethenyl)-, key vibrational modes would include:

C-F stretching: Strong absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

C=C stretching: Bands for the vinyl group (around 1650 cm⁻¹) and the aromatic ring (around 1450-1600 cm⁻¹).

C-Br stretching: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations below 900 cm⁻¹, which are indicative of the 1,3-disubstitution pattern.

Table 2: Expected Vibrational Frequencies for Benzene, 1-bromo-3-(trifluoroethenyl)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-F | Stretch | 1100 - 1300 |

| C=C (vinyl) | Stretch | ~1650 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aromatic) | Out-of-plane bend | 750 - 900 |

| C-Br | Stretch | 500 - 600 |

Note: This table is predictive. No experimental IR or Raman spectra for this specific compound were found in the searched literature.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of Benzene, 1-bromo-3-(trifluoroethenyl)- is C₈H₄BrF₃.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak would appear as a doublet (M⁺ and M+2) of nearly equal intensity. This isotopic signature is a key identifier for brominated compounds.

Common fragmentation pathways would likely involve the loss of the bromine atom, fluorine atoms, or cleavage of the trifluoroethenyl group.

Table 3: Predicted Mass Spectrometry Data for Benzene, 1-bromo-3-(trifluoroethenyl)-

| m/z Value | Ion | Comments |

|---|---|---|

| 238/240 | [C₈H₄BrF₃]⁺ | Molecular ion (M⁺/M+2 peak) |

| 159 | [C₈H₄F₃]⁺ | Loss of Br radical |

| 145 | [C₇H₄F₂]⁺ | Loss of Br and CF radical |

| 109 | [C₈H₄F₂]⁺ | Loss of Br and F radical |

Note: This data is based on predicted fragmentation patterns. The predicted mass spectrum shows a base peak at m/z 238 and a significant peak at m/z 240.

X-ray Crystallography for Precise Solid-State Structure Determination

Should Benzene, 1-bromo-3-(trifluoroethenyl)- be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the geometry of the trifluoroethenyl group relative to the benzene ring. It would also reveal how the molecules pack in the solid state, providing insights into intermolecular interactions such as halogen bonding or π-stacking. A search of crystallographic databases did not yield a crystal structure for this compound.

Spectroscopic Techniques for Reaction Monitoring and Kinetic Investigations

Spectroscopic methods are invaluable for monitoring the progress of chemical reactions in real-time. For the synthesis of Benzene, 1-bromo-3-(trifluoroethenyl)-, for instance, in-situ IR or NMR spectroscopy could be employed. By tracking the disappearance of reactant signals and the concurrent appearance of product-specific peaks (e.g., the characteristic C-F vibrations in IR or the ¹⁹F NMR signals), the reaction conversion and rate can be determined without the need for isolating samples.

Similarly, subsequent reactions involving this compound, such as Suzuki or Heck cross-coupling at the C-Br bond, could be monitored. Spectroscopic monitoring would allow for the optimization of reaction conditions (temperature, catalyst loading, reaction time) and provide data for detailed kinetic analysis to elucidate the reaction mechanism. However, specific studies applying these techniques to Benzene, 1-bromo-3-(trifluoroethenyl)- were not found in the reviewed literature.

Theoretical and Computational Chemistry Approaches to Benzene, 1 Bromo 3 Trifluoroethenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding molecular orbitals, charge distribution, and the energetics of chemical bonds. These calculations are essential for predicting how a molecule will behave in a chemical reaction.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. For Benzene (B151609), 1-bromo-3-(trifluoroethenyl)-, DFT calculations would typically employ hybrid functionals, such as B3LYP, which have proven effective for a wide range of organic systems, including halogenated compounds. nih.govnih.gov The choice of basis set, such as 6-31G(d) or larger, is crucial for accurately describing the diffuse electron density of the bromine atom and the polarized bonds of the trifluoroethenyl group. nih.gov

DFT studies would reveal the significant electronic impact of the two substituents. Both the bromine atom and the trifluoroethenyl group are strongly electron-withdrawing. This combined effect leads to a highly electron-deficient aromatic ring. Calculations of molecular properties such as the electrostatic potential map would visualize this, showing a positive potential (electron-poor region) on the aromatic ring and a negative potential (electron-rich region) around the fluorine atoms. Attaching electron-withdrawing substituents like fluorine to a π-conjugated ring is a known strategy to lower the energy levels of the molecular orbitals. nih.gov This lowering of the Lowest Unoccupied Molecular Orbital (LUMO) makes the molecule more susceptible to nucleophilic attack and influences its electrochemical properties.

Below is a table of representative electronic properties for this system, as would be predicted by DFT calculations, illustrating the impact of the electron-withdrawing groups.

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Low | Indicates high ionization potential and stability against oxidation. |

| LUMO Energy | Low | Indicates high electron affinity and susceptibility to reduction or nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | Relatively Large | Suggests high kinetic stability and influences UV-Vis absorption spectra. |

| Dipole Moment | Significant | Arises from the asymmetric distribution of electronegative Br and CF2=CF- groups. |

| Mulliken Charges | Negative on F, Br; Positive on C(Br), C(vinyl) | Quantifies the charge distribution and identifies electrophilic/nucleophilic centers. |

This interactive table is based on general principles of DFT applied to substituted benzenes.

Bond dissociation energy (BDE) is a critical measure of the strength of a chemical bond and is defined as the enthalpy change for the homolytic cleavage of a bond in the gas phase. acs.org For Benzene, 1-bromo-3-(trifluoroethenyl)-, the C(sp²)–Br bond is one of the weakest covalent bonds and is often the initial site of reaction, particularly in radical or organometallic transformations.

Computational methods, including high-accuracy composite methods like G3B3 or DFT functionals like B3LYP, can predict BDEs with good accuracy. nih.gov The BDE of a C–Br bond on an aromatic ring is significantly lower than that of a C–F or C–Cl bond, but higher than a C–I bond. researchgate.net Theoretical studies on substituted benzyl (B1604629) halides have shown that the effect of electron-withdrawing or -donating groups on the aromatic ring on the C-halogen BDE is typically small, often within a range of ≤2.0 kcal/mol. acs.org Therefore, the C–Br BDE for Benzene, 1-bromo-3-(trifluoroethenyl)- is expected to be similar to that of bromobenzene (B47551). The primary factor influencing the BDE is the identity of the halogen atom itself. nih.gov

The following table presents typical computed BDE values for various carbon-halogen bonds in aryl halides, providing context for the stability of the target molecule.

| Bond | Bond Dissociation Energy (kcal/mol) | Computational Method |

| C₆H₅–F | ~125 | DFT/CBS |

| C₆H₅–Cl | ~96-100 | G3B3 / B3LYP nih.gov |

| C₆H₅–Br | ~83-84 | G3B3 / B3LYP nih.gov |

| C₆H₅–I | ~65 | DFT/CBS |

This interactive table presents data synthesized from computational studies on aryl halides. nih.govresearchgate.net

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in mapping out the complex pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile that explains reaction outcomes.

The C–Br bond in Benzene, 1-bromo-3-(trifluoroethenyl)- makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. organic-chemistry.org Computational studies are frequently used to investigate the mechanisms of these reactions. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Computational modeling, typically using DFT, can elucidate the entire reaction pathway. The first step, oxidative addition of the aryl bromide to a Pd(0) complex, is often rate-determining. Theoretical calculations would be used to locate the transition state for this step and determine its activation energy. The presence of the strongly electron-withdrawing trifluoroethenyl group makes the aromatic ring electron-deficient, which is predicted to facilitate the oxidative addition step by making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich palladium catalyst. mdpi.commdpi.com Subsequent steps, such as transmetalation with a boronic acid derivative and the final reductive elimination to form the new C-C bond, can also be modeled to provide a complete energetic picture of the catalytic cycle.

The trifluoroethenyl group is a versatile functional handle for various transformations, including addition reactions. Computational modeling is key to predicting the regioselectivity of such reactions. For example, in an electrophilic addition to the double bond, two possible carbocation intermediates could be formed. DFT calculations of the relative energies of these intermediates would reveal the more stable, and therefore favored, pathway.

Furthermore, analysis of the molecule's frontier molecular orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and LUMO — can predict reactivity. The spatial distribution and energy of the LUMO, which would be localized on the trifluoroethenyl group, indicates the most probable site for nucleophilic attack. Conversely, the HOMO would indicate the site of electrophilic attack. The significant polarization of the C=C bond due to the three fluorine atoms would create a highly regioselective environment for addition reactions, a feature that computational models can quantify precisely.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations model the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions.

For Benzene, 1-bromo-3-(trifluoroethenyl)-, a key area of interest is the conformational flexibility around the single bond connecting the aromatic ring to the trifluoroethenyl group. An MD simulation would be set up by defining a force field—a set of parameters that describes the potential energy of the system. The simulation would then track the atomic positions over nanoseconds or longer. mdpi.com

Analysis of the MD trajectory would reveal the potential energy surface for rotation around the C(aryl)–C(vinyl) bond. This would identify the most stable conformations (i.e., the preferred dihedral angle between the plane of the aromatic ring and the plane of the vinyl group) and the energy barriers to rotation between them. These conformational preferences are governed by a balance between electronic effects (conjugation between the π-systems) and steric hindrance from the ortho-hydrogens and the fluorine atoms.

MD simulations are also powerful tools for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., toluene (B28343) or water), one can analyze how solvent molecules arrange themselves around the solute. nih.govrsc.org Radial distribution functions (RDFs) can be calculated from the trajectory to show the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing detailed insight into solvation shells and non-covalent interactions like halogen bonding or hydrogen bonding.

Future Perspectives and Emerging Research Directions for Benzene, 1 Bromo 3 Trifluoroethenyl

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The concept of atom economy, which emphasizes maximizing the incorporation of starting materials into the final product, is a cornerstone of green chemistry. nih.gov Future research will likely focus on developing more sustainable and atom-economical methods for the synthesis of Benzene (B151609), 1-bromo-3-(trifluoroethenyl)- and related trifluorovinylarenes.

Current synthetic strategies often involve multi-step processes that may generate significant waste. Emerging research is expected to explore catalytic methods that can improve efficiency and reduce environmental impact. Potential areas of investigation include:

Palladium-Catalyzed Cross-Coupling: Innovations in palladium-catalyzed cross-coupling reactions, such as those involving perfluoroalkenylzinc reagents, could lead to milder reaction conditions and higher yields. rsc.org Research into more efficient catalysts and ligands will be crucial.

Alternative Coupling Strategies: Exploring alternative coupling strategies that move away from traditional organometallic reagents could offer more sustainable routes. This might include decarboxylative cross-coupling or the use of more environmentally benign trifluorovinylating agents.

The table below compares hypothetical sustainable synthetic routes based on their potential for improved atom economy.

| Synthetic Strategy | Key Features | Potential Atom Economy Improvement | Challenges |

| Direct C-H Trifluorovinylation | Fewer synthetic steps, direct functionalization. | High | Catalyst development, selectivity control. |

| Improved Pd-Catalyzed Coupling | Milder conditions, higher efficiency catalysts. | Moderate | Ligand design, substrate scope. |

| Decarboxylative Coupling | Use of carboxylic acids as coupling partners. | High | Substrate availability, reaction conditions. |

This table is generated based on established principles of green chemistry and synthetic methodology.

Exploration of Unprecedented Reactivity Pathways for the Bromine and Trifluoroethenyl Moieties

The dual functionality of Benzene, 1-bromo-3-(trifluoroethenyl)- offers a rich landscape for exploring novel reactivity. The bromine atom and the trifluoroethenyl group can be manipulated selectively or in tandem to create complex molecular architectures.

The bromine atom serves as a versatile handle for a wide array of transformations, including well-established cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. adpharmachem.com Future research could focus on leveraging this reactivity in novel ways:

Orthogonal Functionalization: Developing reaction conditions that allow for the selective functionalization of either the bromine atom or the trifluoroethenyl group while leaving the other intact is a key area for exploration. This would enable the stepwise construction of multifunctional molecules.

Tandem Reactions: Designing one-pot reactions where both the bromine and the trifluoroethenyl group participate in a cascade of transformations could lead to the rapid assembly of complex structures.

The trifluoroethenyl group itself possesses unique electronic properties that can be exploited in various reactions. nih.gov Its electron-withdrawing nature makes it susceptible to nucleophilic attack and a participant in cycloaddition reactions. Future research directions include:

Novel Cycloaddition Chemistry: Investigating the participation of the trifluoroethenyl group in [2+2], [3+2], and [4+2] cycloaddition reactions could lead to the synthesis of novel fluorinated carbocyclic and heterocyclic systems. jocpr.com

Asymmetric Transformations: The development of catalytic asymmetric methods for the functionalization of the trifluoroethenyl group would provide access to chiral fluorinated molecules, which are of significant interest in medicinal chemistry and materials science.

Expansion of Applications in Advanced Materials Science and Functional Molecule Design

The incorporation of the trifluoroethenyl group into organic molecules can impart desirable properties such as enhanced thermal stability, chemical resistance, and unique electronic characteristics. These properties make Benzene, 1-bromo-3-(trifluoroethenyl)- an attractive building block for the design of advanced materials and functional molecules.

Future applications in materials science could include:

Fluorinated Polymers: The trifluoroethenyl group can act as a monomer or a cross-linking agent in polymerization reactions. This could lead to the development of novel fluoropolymers with tailored properties for applications in coatings, membranes, and optical materials.

Organic Electronics: The electron-withdrawing nature of the trifluoroethenyl group can be used to tune the electronic properties of organic semiconductors. Incorporating this moiety into molecules for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) is a promising area of research.

Liquid Crystals: The rigid structure of the benzene ring combined with the polar trifluoroethenyl group suggests potential applications in the design of novel liquid crystalline materials.

In the realm of functional molecule design, this compound can serve as a scaffold for the synthesis of:

Agrochemicals: The presence of both bromine and a trifluoromethyl-containing group is a common feature in many agrochemicals. adpharmachem.com

Pharmaceutical Intermediates: Fluorinated compounds are of great importance in the pharmaceutical industry. The ability to functionalize both the bromine and trifluoroethenyl groups allows for the creation of diverse molecular libraries for drug discovery.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions for improving the safety, efficiency, and scalability of chemical processes. uc.pt

The integration of the synthesis of Benzene, 1-bromo-3-(trifluoroethenyl)- into continuous flow systems could offer several advantages:

Enhanced Safety: Flow reactors allow for better control over reaction parameters such as temperature and pressure, which is particularly important for exothermic reactions.

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors can lead to faster reaction times and higher yields.

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, avoiding the challenges associated with scaling up batch reactors.

Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes. foresight.orgscripps.edu By combining robotic systems with in-line analysis, it is possible to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of Benzene, 1-bromo-3-(trifluoroethenyl)-. This high-throughput approach can significantly reduce the time and resources required for process development. bris.ac.uk

The table below outlines the potential benefits of integrating modern chemical technologies into the production of this compound.

| Technology | Key Advantages | Potential Impact on Production |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, easy scalability. | More efficient, safer, and scalable synthesis. |

| Automated Synthesis | High-throughput screening, rapid optimization, data-rich experimentation. | Accelerated development of optimal synthetic routes. |

| In-line Analysis | Real-time reaction monitoring, improved process control. | Higher yields, improved purity, and reduced waste. |

This table is based on the established benefits of flow chemistry and automated synthesis in modern chemical production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzene, 1-bromo-3-(trifluoroethenyl)-, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using a trifluoroethenyl boronic acid and 1-bromo-3-iodobenzene. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80°C typically yield 60–75% product. Side reactions, such as homocoupling of boronic acid, can be mitigated by degassing solvents to prevent oxidative pathways .

- Critical Parameters :

- Catalyst loading (1–2 mol%).

- Solvent polarity (THF > DMF for selectivity).

- Temperature control (±5°C deviation reduces yield by 10–15%).

Q. How should researchers characterize the purity and structure of benzene, 1-bromo-3-(trifluoroethenyl)-?

- Analytical Workflow :

- GC-MS : Retention time comparison with known standards (e.g., NIST database) .

- ¹H/¹³C NMR : Key signals include δ ~6.8–7.2 ppm (aromatic protons) and δ ~120–125 ppm (CF₃ group in ¹⁹F NMR). Absence of δ ~4.5 ppm confirms no residual bromomethyl intermediates .

- Elemental Analysis : Acceptable deviation <0.3% for C, H, Br, F.

Advanced Research Questions

Q. How do electronic effects of the trifluoroethenyl and bromo substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Mechanistic Insights :